molecular formula C9H7BrF2N2O3 B2584272 3-[(2-bromopyridin-4-yl)formamido]-2,2-difluoropropanoic acid CAS No. 2002939-83-3

3-[(2-bromopyridin-4-yl)formamido]-2,2-difluoropropanoic acid

Cat. No.: B2584272
CAS No.: 2002939-83-3
M. Wt: 309.067
InChI Key: WBSQYRSAQVESGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-bromopyridin-4-yl)formamido]-2,2-difluoropropanoic acid is a synthetic compound with the molecular formula C8H7BrF2N2O3. It is primarily used in research and development within the pharmaceutical and chemical industries. The compound is characterized by its unique structure, which includes a bromopyridinyl group, a formamido group, and a difluoropropanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-bromopyridin-4-yl)formamido]-2,2-difluoropropanoic acid typically involves multiple steps:

    Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 2-position.

    Formylation: The bromopyridine is then subjected to formylation to introduce the formamido group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

3-[(2-bromopyridin-4-yl)formamido]-2,2-difluoropropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The formamido group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

3-[(2-bromopyridin-4-yl)formamido]-2,2-difluoropropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-bromopyridin-4-yl)formamido]-2,2-difluoropropanoic acid involves its interaction with specific molecular targets. The bromopyridinyl group may facilitate binding to certain enzymes or receptors, while the difluoropropanoic acid moiety can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-bromopyridine: Shares the bromopyridinyl group but lacks the formamido and difluoropropanoic acid moieties.

    4-bromopyridine: Similar structure but with the bromine atom at a different position.

    Difluoropropanoic acid derivatives: Compounds with similar fluorinated acid groups but different substituents.

Uniqueness

3-[(2-bromopyridin-4-yl)formamido]-2,2-difluoropropanoic acid is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[(2-bromopyridine-4-carbonyl)amino]-2,2-difluoropropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2N2O3/c10-6-3-5(1-2-13-6)7(15)14-4-9(11,12)8(16)17/h1-3H,4H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSQYRSAQVESGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)NCC(C(=O)O)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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